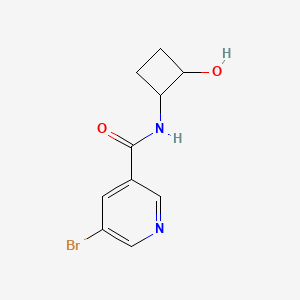![molecular formula C9H6Cl2N2O2S2 B2631272 5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-77-1](/img/structure/B2631272.png)
5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral and Antimicrobial Properties
5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole and its derivatives have shown potential in antiviral and antimicrobial applications. Chen et al. (2010) synthesized derivatives of thiadiazole sulfonamides, some of which demonstrated anti-tobacco mosaic virus activity. Similar antimicrobial activities were observed by Purohit et al. (2011), where synthesized thiadiazoles exhibited significant inhibition on bacterial and fungal growth. Gadad et al. (2000) also reported high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus by certain thiadiazole derivatives. These studies suggest the potential of thiadiazole compounds in treating various viral and microbial infections (Chen et al., 2010) (Purohit et al., 2011) (Gadad et al., 2000).
Antifungal Properties
Several studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds designed by Fan et al. (2010) showed growth inhibition against various fungi, indicating their potential as fungicide lead compounds. Moreover, compounds synthesized by Muralikrishna et al. (2012) demonstrated notable antifungal activity, comparable to ketoconazole against specific fungi, suggesting their utility in managing fungal infections (Fan et al., 2010) (Muralikrishna et al., 2012).
Anticancer Applications
The potential of thiadiazole compounds in cancer treatment has been explored in a few studies. For instance, Gomha et al. (2014) synthesized thiadiazole derivatives that showed a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7. This highlights the potential of thiadiazole compounds as therapeutic agents in cancer treatment (Gomha et al., 2014).
Solar Cell Applications
Interestingly, thiadiazole compounds have also found applications in the field of renewable energy. Rahman et al. (2018) used a thiadiazole-based redox couple in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiency. This suggests the potential of thiadiazole derivatives in enhancing the efficiency of solar cells, thereby contributing to the development of sustainable energy solutions (Rahman et al., 2018).
Future Directions
properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfonyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-5-9(16-13-12-5)17(14,15)6-2-3-7(10)8(11)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPULYZWEHVKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)
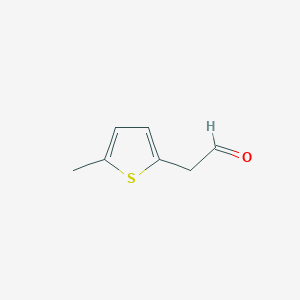
![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
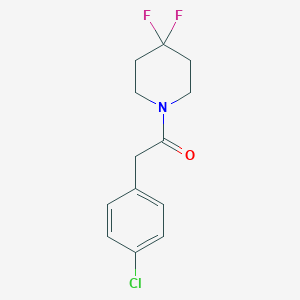

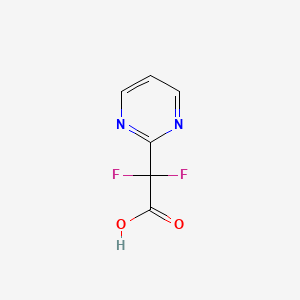
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
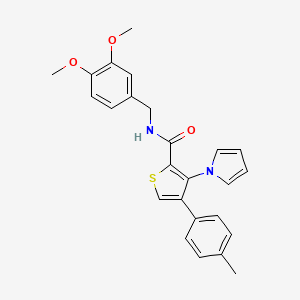

![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)
